2,4-Dichloro-8-methoxyquinazoline

Overview

Description

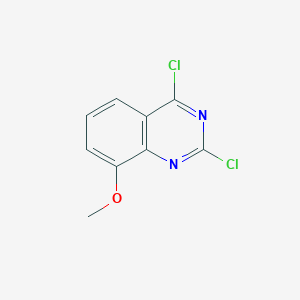

2,4-Dichloro-8-methoxyquinazoline (CAS: 61948-60-5) is a heterocyclic compound featuring a quinazoline core substituted with two chlorine atoms at positions 2 and 4 and a methoxy group at position 7. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules . Its molecular weight is 208.64 g/mol, and it is typically stored under inert conditions (2–8°C) to maintain stability . The methoxy group at position 8 enhances solubility in polar solvents compared to purely chlorinated analogs, while the chlorine atoms contribute to electrophilic reactivity, enabling nucleophilic substitutions at these positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common preparation method for 2,4-Dichloro-8-methoxyquinazoline involves the reaction of 2,4-dichloroquinazoline with methanol under acidic conditions. The target product is then purified by crystallization . Another method involves heating a mixture of 8-methoxyquinazoline-2,4-diol in phosphorus oxychloride (POCl3) at 100°C for 2 hours. The mixture is then concentrated in vacuo, and the residue is dissolved in ethyl acetate and poured into ice-water. The organic phase is separated, dried over sodium sulfate, and concentrated to yield this compound as a yellow powder .

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8-methoxyquinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild to moderate conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

Case Studies

- In vitro Studies : In a study evaluating the cytotoxic effects of various quinazolines, 2,4-dichloro-8-methoxyquinazoline demonstrated considerable potency against several cancer cell lines including colorectal adenocarcinoma (HCT-116) and breast carcinoma (MCF7). The compound was subjected to a series of assays to determine its IC50 values across different concentrations, revealing a substantial reduction in cell viability in treated groups compared to controls .

- In vivo Studies : Further investigations into the pharmacokinetics of related quinazoline compounds have been conducted using murine models. These studies highlighted the potential for this compound to reduce tumor burden effectively when administered at therapeutic doses .

Research Findings

The compound has also been tested for its efficacy against Leishmania species, which cause significant health issues globally. A series of N2,N4-disubstituted quinazoline derivatives were synthesized and evaluated for their antileishmanial properties. Notably, certain derivatives exhibited EC50 values in the low micromolar range against Leishmania donovani .

Case Study

- Murine Model : In a specific study involving murine models of visceral leishmaniasis, compounds derived from this compound showed promising results by significantly reducing liver parasitemia when administered intraperitoneally over a five-day treatment regimen .

Targeting HIV

Another notable application of this compound is its potential as an HIV entry inhibitor. Research has focused on developing CXCR4 antagonists based on quinazoline scaffolds. Compounds derived from this class have shown remarkable selectivity and potency against HIV-1 entry into host cells .

Case Studies

- Binding Affinity : A study highlighted that certain derivatives had an EC50 of 0.5 nM against HIV-1 entry and exhibited a 130-fold increase in anti-HIV activity compared to existing treatments like AMD3100 (Plerixafor) .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of quinazolines has been crucial in optimizing their pharmacological profiles. Researchers have employed SAR studies to identify key structural features that enhance efficacy against targeted diseases while minimizing toxicity.

| Compound | Target | EC50 (nM) | Notes |

|---|---|---|---|

| This compound | p97 ATPase | TBD | Significant inhibition observed |

| N2-benzylquinazoline | Leishmania donovani | 150 | Most potent derivative identified |

| CXCR4 antagonist derivative | HIV-1 | 0.5 | High selectivity against CXCR4 |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Position and Electronic Effects

2,4-Dichloro-7-methoxyquinazoline (CAS: 62484-31-5) :

This positional isomer differs only in the methoxy group’s location (position 7 vs. 8). The shift alters electronic distribution, reducing steric hindrance near the nitrogen atoms. Studies suggest that 7-methoxy derivatives exhibit lower reactivity in Suzuki-Miyaura couplings compared to 8-methoxy analogs due to reduced electron density at the C4 position .- This substitution reduces solubility in aqueous media, limiting its utility in biological applications requiring water compatibility .

Halogenation Patterns

- 6-Bromo-2,4-dichloro-8-methoxyquinazoline (CAS: 864292-36-4): The addition of a bromine atom at position 6 introduces steric bulk and alters electronic properties. Bromine’s polarizability enhances π-stacking interactions in protein binding pockets, making this derivative more potent in kinase inhibition assays compared to non-brominated analogs .

4-Chloro-2,6-dimethylquinazoline (CAS: 39576-83-5) :

Dimethyl substitution at positions 2 and 6 creates a sterically congested core, hindering nucleophilic attacks at C2 and C3. This derivative is less reactive in amination reactions but shows improved thermal stability .

Functional Group Modifications

- 8-Methoxy-2,4-dichloroquinazoline vs. However, the hydroxyl group’s propensity for oxidation could reduce shelf-life compared to the methoxy analog .

Physicochemical Properties and Stability

| Property | 2,4-Dichloro-8-methoxyquinazoline | 2,4-Dichloro-7-methoxyquinazoline | 2,4-Dichloro-8-methylquinazoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 208.64 | 208.64 | 192.05 |

| Boiling Point | Not reported | Not reported | 280–285°C (estimated) |

| Solubility in DMSO | >10 mg/mL | >5 mg/mL | >20 mg/mL |

| Stability | Stable under inert conditions | Light-sensitive | Hygroscopic |

| Key Applications | Kinase inhibitors, antitumor agents | Fluorescent probes | Agricultural chemicals |

Data compiled from .

Biological Activity

2,4-Dichloro-8-methoxyquinazoline is a compound belonging to the quinazoline family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_9H_7Cl_2N_2O

- Structural Features : The compound features two chlorine atoms at positions 2 and 4, and a methoxy group at position 8 of the quinazoline backbone. This unique structure contributes to its biological properties.

Research indicates that this compound interacts with various cellular pathways by binding to specific enzymes and receptors. Notably, it may inhibit the activity of certain kinases involved in cell signaling pathways, which can lead to altered cellular functions and potential therapeutic effects.

Antileishmanial Activity

A significant area of research has focused on the antileishmanial properties of quinazoline derivatives, including this compound. Studies have shown that this compound exhibits potent activity against Leishmania donovani and L. amazonensis.

- Case Study : In vitro assays demonstrated that quinazolines can achieve EC50 values in the single-digit micromolar range against intracellular amastigotes of Leishmania. Specifically, a related compound (not this compound) reduced liver parasitemia by 37% in a murine model when administered at a dosage of 15 mg/kg/day for five consecutive days .

Cytotoxicity Studies

The selectivity index (SI) is crucial for evaluating the safety profile of antileishmanial agents. For instance, the SI is calculated as follows:

This ratio helps to determine the therapeutic window of the compound. Quinazolines have shown varying degrees of cytotoxicity against macrophage cell lines, emphasizing the need for careful assessment during drug development .

Applications in Medicinal Chemistry

This compound has potential applications beyond antileishmanial activity:

- Antibacterial and Antifungal Properties : The compound has been studied for its ability to inhibit bacterial and fungal growth, although specific data on these activities are less documented compared to its antileishmanial effects.

- Cancer Research : Preliminary studies suggest that quinazolines may also possess anticancer properties by targeting cancer cell signaling pathways.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Dichloro-8-methoxyquinazoline?

The compound can be synthesized via halogenation and methoxylation of quinazoline precursors. For example, chlorination at positions 2 and 4 can be achieved using POCl₃ or PCl₅ under anhydrous conditions, while methoxy group introduction may involve nucleophilic substitution with sodium methoxide. Similar protocols for chloro-methoxyquinazolines emphasize refluxing in aprotic solvents (e.g., DMF or DMSO) and purification via recrystallization (ethanol/water mixtures) .

Q. What safety protocols are critical when handling this compound?

Use nitrile or neoprene gloves, chemical-resistant lab coats, and fume hoods to avoid dermal exposure. Contaminated gloves must be disposed of as hazardous waste. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician. These protocols align with safety guidelines for structurally related chlorinated heterocycles .

Q. How should researchers report the compound’s nomenclature and structural data in publications?

Q. How can X-ray crystallography resolve structural ambiguities in halogenated quinazolines?

Optimize crystal growth via slow evaporation in polar solvents (e.g., methanol). Use SHELXL for refinement, focusing on resolving disorder in chloro/methoxy substituents. For twinned crystals, apply HKLF5 format in SHELX to deconvolute overlapping reflections. Validate hydrogen bonding networks using OLEX2 visualization .

Q. What analytical strategies address contradictions in NMR and mass spectrometry data for methoxyquinazolines?

Cross-validate using high-resolution MS (HRMS-ESI) to confirm molecular ions (e.g., m/z 243.0128 [M+H]⁺) and 2D NMR (HSQC/HMBC) to assign methoxy proton coupling. For discrepancies in chlorine isotope patterns, compare experimental vs. simulated isotopic distributions using tools like mMass .

Q. How do substituent positions influence the electrochemical behavior of this compound?

Perform cyclic voltammetry in acetonitrile with a Ag/AgCl reference electrode. The electron-withdrawing chloro groups reduce electron density at the quinazoline core, shifting reduction potentials. Compare with DFT-computed HOMO/LUMO levels to correlate experimental redox peaks with electronic structure .

Q. What synthetic routes enable functionalization of this compound for SAR studies?

Replace chlorine at position 4 via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). For position 2, use nucleophilic substitution with amines or thiols. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) and characterize products via LC-MS and ¹³C NMR .

Q. Methodological Notes

- Contradiction Analysis : When spectral data conflicts (e.g., IR vs. Raman), replicate experiments under controlled humidity/temperature and use multivariate analysis (PCA) to identify outliers .

- Data Reproducibility : Document solvent purity (HPLC-grade), reaction times (±5 min), and ambient conditions to ensure synthetic reproducibility .

Properties

IUPAC Name |

2,4-dichloro-8-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNPOCHJCGTGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977489 | |

| Record name | 2,4-Dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-60-5 | |

| Record name | 2,4-Dichloro-8-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61948-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-8-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.